Product packaging for 3-Nitrobenzaldoxime(Cat. No.:CAS No. 3431-62-7; 3717-29-1)

3-Nitrobenzaldoxime

Cat. No.: B2956027
CAS No.: 3431-62-7; 3717-29-1
M. Wt: 166.136
InChI Key: GQMMRLBWXCGBEV-VMPITWQZSA-N
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Description

Significance of Oximes in Contemporary Organic Synthesis

Oximes are a class of organic compounds characterized by the functional group R¹R²C=NOH, where R¹ is an organic side-chain and R² can be a hydrogen atom (to form an aldoxime) or another organic group (to form a ketoxime). They are typically synthesized through the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.gov

The importance of oximes in organic chemistry is multifaceted. They are highly crystalline solids, a property that makes them excellent for the purification and characterization of carbonyl compounds. wikipedia.org Beyond this classical application, oximes serve as crucial synthetic intermediates. Their functional group can be readily transformed into a variety of other important moieties, including:

Amides via the Beckmann rearrangement. wikipedia.orgorganicreactions.org

Nitriles through dehydration, a common reaction for aldoximes. fishersci.com

Amines by reduction. scbt.com

Nitro compounds . scbt.com

Furthermore, oximes are effective protecting groups for carbonyls and are pivotal in the synthesis of nitrogen-containing heterocyclic compounds, which are of great pharmacological interest. wikipedia.orgscbt.com The industrial-scale production of caprolactam, the precursor to Nylon-6, via the Beckmann rearrangement of cyclohexanone (B45756) oxime, underscores the immense economic and practical significance of oxime chemistry. wikipedia.org

Unique Positioning of 3-Nitrobenzaldoxime (B1599414) within Aromatic Aldoxime Derivatives

This compound, derived from 3-nitrobenzaldehyde (B41214), holds a distinct position among aromatic aldoximes due to the electronic influence of the meta-positioned nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group, which significantly modulates the reactivity of both the aromatic ring and the oxime functional group.

The aldehyde group in the precursor, benzaldehyde (B42025), is a deactivating, meta-directing group for electrophilic aromatic substitution. The subsequent nitration of benzaldehyde primarily yields the meta-isomer, 3-nitrobenzaldehyde, making it the most accessible of the nitrobenzaldehyde isomers. wikipedia.orgorgsyn.org This accessibility is the foundation for the availability of this compound for further research.

The electron-withdrawing nature of the nitro group influences the properties of the oxime in several ways:

Acidity: It increases the acidity of the oxime's hydroxyl proton compared to unsubstituted benzaldoxime (B1666162).

Reactivity: The C=N bond is rendered more electrophilic, potentially altering its reactivity towards nucleophiles.

Rearrangement Propensity: In reactions like the Beckmann rearrangement, the electronic properties of the migrating group (the 3-nitrophenyl group) and the stability of potential intermediates are altered, which can affect reaction pathways and product distribution.

These electronic modifications distinguish this compound from its ortho- and para-isomers, as well as from aromatic aldoximes bearing electron-donating groups, making it a specific substrate for studying the effects of strong electronic deactivation on oxime reactivity.

Overview of Advanced Research Themes and Challenges Associated with this compound

Research involving this compound is often centered on its utility as a synthetic building block and its behavior in fundamental organic reactions. Its precursor, 3-nitrobenzaldehyde, is a key intermediate in the synthesis of several dihydropyridine (B1217469) calcium channel blockers, such as nitrendipine, nimodipine, and nicardipine. wikipedia.orgijpsonline.com This establishes a direct line of interest in the chemistry of its derivatives, including the oxime.

A primary area of investigation for any aldoxime is the Beckmann rearrangement , an acid-catalyzed conversion to an amide. organicreactions.orgorganic-chemistry.org For aldoximes, this reaction can be complex. While ketoximes rearrange to substituted amides, aldoximes can yield primary amides or, more commonly, undergo dehydration to form nitriles. wikipedia.orgchemistrysteps.com A significant research challenge is to control these competing pathways. The strongly electron-withdrawing 3-nitro group can influence the migratory aptitude of the aryl group and the stability of the nitrilium ion intermediate, making the outcome of the rearrangement sensitive to reaction conditions. chemistrysteps.comillinois.edu Developing catalytic systems that selectively promote rearrangement over dehydration or fragmentation for electron-deficient aromatic aldoximes is an ongoing research theme. wikipedia.orgorganic-chemistry.org

Another research focus is the conversion of the oxime to other functional groups. The dehydration of this compound to 3-nitrobenzonitrile (B78329) is a synthetically useful transformation, as the nitrile group itself is a versatile precursor for amines, carboxylic acids, and amides. fishersci.com Challenges in this area involve finding mild and efficient dehydrating agents that are compatible with the nitro functionality.

Chemical Data Tables

Properties of this compound

PropertyValue
CAS Number 3431-62-7
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Appearance White to tan powder or crystals
IUPAC Name (NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine

Data sourced from multiple chemical databases. scbt.comchemicalbook.com

Properties of 3-Nitrobenzaldehyde (Precursor)

PropertyValue
CAS Number 99-61-6
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
Appearance Light yellow crystalline powder
Melting Point 55 - 58 °C
Boiling Point 164 °C (at 23 mmHg)
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform (B151607)

Data sourced from PubChem and other chemical suppliers. wikipedia.orgnih.govruifuchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3 B2956027 3-Nitrobenzaldoxime CAS No. 3431-62-7; 3717-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMRLBWXCGBEV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3431-62-7, 20747-39-1
Record name 3-Nitrobenzaldoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name syn-3-Nitrobenzaldoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of 3 Nitrobenzaldoxime

Primary Synthetic Routes to 3-Nitrobenzaldoxime (B1599414)

The most common and direct method for synthesizing this compound involves the reaction between 3-nitrobenzaldehyde (B41214) and hydroxylamine (B1172632) smolecule.comprepchem.combyjus.comwikipedia.orgdoubtnut.com. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration, characteristic of oxime formation chemie-brunschwig.ch.

Condensation of 3-Nitrobenzaldehyde with Hydroxylamine

This reaction typically proceeds by reacting 3-nitrobenzaldehyde with hydroxylamine, often supplied as hydroxylamine hydrochloride, in the presence of a base or buffer to liberate free hydroxylamine smolecule.comrsc.org. The general reaction can be represented as:

3-Nitrobenzaldehyde + Hydroxylamine → this compound + Water

The pH of the reaction medium plays a crucial role in the efficiency of oxime formation. While the reaction can occur under various pH conditions, specific media can optimize yield and reaction rate cas.cz.

Acidic Media: The use of mineral acids, such as hydrochloric acid, can catalyze the condensation reaction smolecule.com. Acidic conditions protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by hydroxylamine.

Basic Media: Basic conditions, often employing sodium hydroxide (B78521), can also promote oxime formation smolecule.com. In these conditions, hydroxylamine itself can act as the nucleophile. However, excessively strong basic conditions might lead to side reactions or degradation of reactants or products.

Neutral or Buffered Media: A common approach involves using hydroxylamine hydrochloride in conjunction with a mild base or buffer, such as sodium acetate (B1210297), in a suitable solvent rsc.org. This system provides a controlled release of hydroxylamine and maintains a pH that is conducive to oxime formation without promoting excessive side reactions.

The choice of solvent and catalyst significantly impacts the reaction's efficiency, yield, and rate.

Solvents: Ethanol is frequently employed as a solvent for this reaction, often in combination with water smolecule.comrsc.org. Other organic solvents like methanol (B129727) and tert-butyl methyl ether have also been utilized in related syntheses ijpsonline.comoc-praktikum.de. The solvent system influences the solubility of reactants and products, as well as the reaction kinetics.

Catalysts: As mentioned, acids like hydrochloric acid can act as catalysts smolecule.com. In systems using hydroxylamine hydrochloride, a base like sodium acetate serves to neutralize the HCl and facilitate the reaction rsc.org. In some instances, catalysts such as stannic chloride (SnCl4) have been used for the dehydration of aldoximes to nitriles, but for oxime formation itself, milder conditions are typical sphinxsai.com.

The practical execution of the synthesis involves specific steps for reaction monitoring, product isolation, and purification.

Reaction Monitoring: The progress of the reaction is commonly monitored using Thin Layer Chromatography (TLC) to determine the complete consumption of the starting aldehyde rsc.org.

Isolation: Upon completion, the reaction mixture is often cooled, leading to the precipitation of the this compound product. The solid product is then typically isolated by filtration using a Büchner funnel smolecule.comrsc.org.

Purification: Crude this compound obtained after filtration can be further purified by recrystallization. Ethanol is a common solvent for recrystallization, yielding a purer solid product smolecule.comrsc.org. Other purification methods may involve washing with water or solvent extraction followed by drying.

Table 2.1: Typical Reaction Conditions for this compound Synthesis

ReactantsSolvent(s)Catalyst/BaseTemperatureTypical YieldIsolation MethodPurification Method
3-Nitrobenzaldehyde, Hydroxylamine HClEthanol, WaterSodium AcetateReflux90-95%Filtration, DryingRecrystallization
3-Nitrobenzaldehyde, HydroxylamineEthanolHydrochloric AcidGentle HeatingNot specifiedFiltration/CrystallizationNot specified
3-Nitrobenzaldehyde, HydroxylamineWaterSodium HydroxideNot specifiedNot specifiedNot specifiedNot specified

Green Chemistry Approaches to Oxime Synthesis Relevant to this compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For oxime synthesis, this includes exploring more energy-efficient and environmentally benign methods.

Sonochemical methods, utilizing ultrasound irradiation, have emerged as an efficient green chemistry approach for oxime synthesis. The application of ultrasound can significantly accelerate reaction rates and improve yields, often under milder conditions. Studies have shown that the condensation of aldehydes with hydroxylamine hydrochloride in aqueous or ethanolic media can achieve high yields (81-95%) when assisted by ultrasound lookchem.com. This method offers advantages such as reduced reaction times and potentially lower energy consumption compared to conventional heating methods.

Compound List

this compound

3-Nitrobenzaldehyde

Hydroxylamine

Hydroxylamine hydrochloride

Ethanol

Water

Hydrochloric acid

Sodium hydroxide

Sodium acetate

Toluene

Petroleum ether

Ethyl acetate

Hexane

tert-Butyl methyl ether

Sodium bicarbonate

Sodium sulfate (B86663)

Silica gel

Stannic chloride (SnCl4)

Nitric acid

Benzaldehyde (B42025)

Solvent-Free Reaction Environments

The drive towards greener chemical processes has led to the exploration of solvent-free reaction conditions for various organic transformations, including oxime formation. While traditional methods often employ solvents like ethanol, research indicates that aldehydes can be converted to their corresponding oximes under solvent-free conditions at elevated temperatures, often utilizing catalysts sums.ac.ir. For instance, reactions involving various aldehydes and hydroxylamine hydrochloride in the presence of specific catalysts have been reported to yield oximes efficiently at 100 °C without the need for a solvent sums.ac.ir. This approach is applicable to the synthesis of this compound, leveraging the reactivity of 3-nitrobenzaldehyde with hydroxylamine under these environmentally benign conditions.

Derivatization Strategies and Analog Synthesis of this compound

This compound serves as a versatile precursor for synthesizing a range of derivatives with potentially altered chemical and biological properties.

The hydroxyl group of the oxime moiety in this compound is amenable to derivatization. O-acetylation, for example, can be achieved by reacting this compound with acetic anhydride (B1165640), yielding O-acetate esters smolecule.com. These O-acetate derivatives can exhibit different reactivities and find varied applications. While O-sulfonylation using sulfonyl chlorides is a known method for oxime derivatization, its efficacy can be substrate-dependent, with some nitro-substituted aldoximes showing limited reactivity in such processes sioc-journal.cn.

Halogenated derivatives of this compound can be synthesized through direct halogenation. Alpha-chloro-3-nitrobenzaldoxime, for instance, can be prepared by bubbling chlorine gas through a suspension of this compound in chloroform (B151607) prepchem.com. Alternatively, N-chlorosuccinimide (NCS) has been employed as a chlorinating agent for similar nitro-substituted benzaldoximes researchgate.net. The resulting alpha-chloro derivative, ALPHA-CHLORO-3-NITROBENZALDOXIME (CAS: 1100844-81-2), possesses a molecular formula of C₇H₅ClN₂O₃ molcore.com.

Table 1: Synthesis of Halogenated Derivatives

Starting MaterialReagent(s)ProductYieldReference
This compoundChlorine gas, ChloroformAlpha-Chloro-3-nitrobenzaldoximeN/A prepchem.com
p-NitrobenzaldoximeN-ChlorosuccinimideAlpha-Chloro-p-nitrobenzaldoximeN/A researchgate.net

This compound as a Key Intermediate in Complex Molecule Synthesis

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.

The compound is recognized as a crucial intermediate in the synthesis of various pharmaceuticals lookchem.comlookchem.com. Its structure allows for diverse chemical transformations, making it a foundational component in the development of active pharmaceutical ingredients (APIs) and their intermediates molcore.com. The ability to undergo O-derivatization and halogenation further expands its utility in constructing complex molecular architectures relevant to drug discovery.

In the agrochemical industry, this compound functions as a key building block for the synthesis of pesticides and herbicides myskinrecipes.com. The oxime moiety itself is recognized for its significance in crop protection chemistry, contributing to fungicidal, insecticidal, and herbicidal activities researchgate.net. Furthermore, oximes can be cyclized into various heterocyclic rings commonly found in agrochemical compounds, enhancing their efficacy researchgate.net.

Compound List

this compound

3-Nitrobenzaldehyde

Hydroxylamine

Hydroxylamine hydrochloride

Acetic anhydride

O-acetate esters

Sulfonyl chlorides

Alpha-Chloro-3-nitrobenzaldoxime

Chlorine gas

Chloroform

N-Chlorosuccinimide

p-Nitrobenzaldoxime

Alpha-Chloro-p-nitrobenzaldoxime

3-Nitrobenzonitrile (B78329)

4-Bromo-2-nitrobenzaldoxime

2-Nitrobenzaldoxime

4-Nitrobenzaldoxime (B72500)

Mechanistic Organic Chemistry and Reactivity Profiles of 3 Nitrobenzaldoxime

Rearrangement Reactions of 3-Nitrobenzaldoxime (B1599414)

Beckmann Rearrangement and Fragmentation to Nitriles

The Beckmann rearrangement is a fundamental organic transformation where an oxime is converted into an amide or, in the case of aldoximes, often a nitrile through fragmentation. This process typically involves the activation of the oxime's hydroxyl group, followed by the migration of a substituent from the carbon atom to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent reactions with nucleophiles, such as water, yield the final products. For aldoximes like this compound, fragmentation to nitriles is a common pathway, although rearrangement to primary amides can also occur under specific conditions masterorganicchemistry.comwikipedia.orgbyjus.comwikipedia.org.

Kinetic Studies of Beckmann Rearrangement

Kinetic studies on the Beckmann rearrangement of substituted benzaldoximes, including those with nitro groups, have provided insights into the reaction rates and the influence of substituents. The reaction is generally found to obey pseudo-first-order kinetics with respect to the aldoxime rdd.edu.iqtsijournals.com. Rate constants are temperature-dependent and are significantly influenced by the electronic nature and position of substituents on the aromatic ring rdd.edu.iquobabylon.edu.iq.

Studies investigating the Beckmann rearrangement of anti-benzaldoximes in acidic media, such as perchloric acid, have quantified the rate constants and activation parameters for various substituted derivatives rdd.edu.iqtsijournals.comtsijournals.com. For instance, data comparing the rate constants of anti-benzaldoximes at 363K reveals trends influenced by substituents rdd.edu.iquobabylon.edu.iq.

Table 1: Comparative Rate Constants (k x 10⁴ sec⁻¹) for the Beckmann Rearrangement of anti-Benzaldoximes at 363K

Substituted Benzaldoxime (B1666162)Rate Constant (k x 10⁴ sec⁻¹)
Benzaldoxime1.68
m-Nitrobenzaldoxime1.60
p-Nitrobenzaldoxime1.84
m-Chlorobenzaldoxime1.17
p-Chlorobenzaldoxime1.47
m-Methylbenzaldoxime1.44
p-Methylbenzaldoxime1.24

Note: Data adapted from rdd.edu.iq and uobabylon.edu.iq. Specific conditions (e.g., catalyst concentration, solvent) may vary between cited studies.

These kinetic data indicate that electron-withdrawing groups, such as the nitro group, generally lead to an increase in the rate constants compared to the unsubstituted benzaldoxime, consistent with the mechanism involving electrophilic activation rdd.edu.iquobabylon.edu.iq.

Influence of Substituent Effects on Rearrangement Pathways

While electron-withdrawing groups tend to increase reaction rates, they can also influence the stability of intermediates and the propensity for competing reactions like hydrolysis or fragmentation d-nb.info. For example, electron-poor oximes might require more forcing conditions and can be more susceptible to side reactions d-nb.info. The specific position of the nitro group (meta in this compound) influences the electronic distribution across the aromatic ring and its conjugation with the oxime moiety, thereby affecting migratory aptitudes and reaction rates rdd.edu.iquobabylon.edu.iq.

Stereochemical Influences (Syn/Anti Isomerism) on Reaction Rates and Product Distribution

Oximes can exist as syn and anti geometric isomers, which can influence their reactivity in the Beckmann rearrangement wikipedia.orgwikipedia.org. The Beckmann rearrangement is known to be stereospecific for ketoximes, with the group anti to the leaving group on nitrogen being the one that migrates wikipedia.orgnih.govnumberanalytics.comjk-sci.com. While this stereospecificity is well-established for ketoximes, aldoximes can exhibit more complex behavior, with solution-phase reactions sometimes showing reduced stereospecificity compared to gas-phase reactions wikipedia.org.

Studies comparing the syn and anti isomers of benzaldoximes have revealed differences in their rearrangement rates rdd.edu.iqtsijournals.comtsijournals.com. Generally, the syn/anti rate constant ratio (ksyn/kanti) is observed to be greater than unity for most substituted benzaldoximes. However, an exception has been noted for this compound, where this ratio is reported to be less than unity tsijournals.comtsijournals.com. This anomalous behavior has been attributed to factors such as the planarity of the anti isomer and potential association or polymerization, which can affect its reactivity tsijournals.comtsijournals.com. The stability of oxime isomers is often related to the steric bulk of the groups, with the more stable configuration typically having the bulkier group anti to the hydroxyl group umich.edu.

Photochemical Transformations and Light-Induced Reactivity

Oximes are photosensitive compounds, undergoing various transformations upon irradiation with light. These photochemical reactions offer alternative pathways to the thermal reactions and can lead to different product distributions or novel transformations.

Geometric Isomerization Processes

Geometric isomerization (E/Z or syn/anti) is one of the most prominent photochemical reactions of oximes researchgate.netcolab.wsdntb.gov.ua. Upon irradiation, oximes can undergo interconversion between their geometric isomers, often proceeding via a triplet excited state researchgate.netcolab.wsdntb.gov.ua. Direct irradiation of benzaldoximes, including those with nitro substituents, can lead to such isomerization cdnsciencepub.com. Visible-light-mediated energy transfer (EnT) catalysis has emerged as a mild and general method to achieve Z-isomers of aryl oximes, providing access to previously less accessible stereoisomers organic-chemistry.orgorganic-chemistry.orgacs.org. These photoisomerization processes are sensitive to the reaction environment, with air and moisture potentially leading to decomposition into carbonyl compounds acs.org.

Photo-Beckmann Rearrangement Mechanisms (Oxazirane Intermediates)

Beyond geometric isomerization, oximes can also undergo a photochemical variant of the Beckmann rearrangement, known as the photo-Beckmann rearrangement researchgate.netdntb.gov.uacdnsciencepub.com. This transformation involves a C–C=N–O to O=C–N–C conversion, typically yielding amides. The mechanism is understood to proceed via a ππ* singlet state, leading to the formation of an oxazirane intermediate researchgate.netcolab.wsdntb.gov.uacdnsciencepub.comcdnsciencepub.comcdnsciencepub.comperlego.com. The oxazirane ring then undergoes a stereospecific opening to furnish the rearranged product researchgate.netdntb.gov.uacdnsciencepub.comingentaconnect.com.

For aryl aldoximes, the photo-Beckmann rearrangement involves intramolecular oxygen migration cdnsciencepub.comcdnsciencepub.com. The quantum yields for amide formation in these photochemical processes are generally low cdnsciencepub.comcdnsciencepub.com. Research has also explored visible-light-promoted Beckmann rearrangements using photoredox catalysis, which can offer milder conditions and alternative regioselectivity, such as preferential migration of alkyl groups over aryl groups when starting from Z-oximes d-nb.infoacs.org. The formation of the oxazirane intermediate is a key step, and its subsequent breakdown can lead to the final amide product cdnsciencepub.comcdnsciencepub.com.

Photochemical Cleavage and Fragmentation Reactions

Oximes, as a class of compounds, are known to undergo various photochemical reactions, including cleavage and fragmentation pathways. Upon irradiation, oximes can experience bond scissions, leading to the formation of smaller molecular fragments. General photoreactions of oximes include the loss of hydroxylamine (B1172632) to generate carbonyl compounds, or the loss of water from aldoximes to form nitriles researchgate.net. Furthermore, photochemical cleavage of the N–O bond can occur, leading to the generation of iminoxyl radicals, while N–O cleavage can yield iminyl radicals, which may subsequently undergo cyclization reactions researchgate.netresearchgate.net. In the context of nitro-substituted aromatic systems, studies on related compounds suggest that excited states can lead to fragmentation. For instance, in the photochemical transformation of trinitrotoluene (TNT), a nitrobenzaldoxime intermediate can fragment to a benzonitrile (B105546) plos.org. While specific detailed studies on the photochemical cleavage and fragmentation of this compound itself are not extensively detailed in the provided literature, these general principles of oxime photochemistry are likely applicable.

Nitrone Formation and Cycloaddition Reactions

This compound can serve as a precursor for the generation of nitrile oxides, which are versatile 1,3-dipoles. These nitrile oxides readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form heterocyclic compounds, notably isoxazoles ics-ir.org. The generation of nitrile oxides from oximes typically involves oxidation or dehydrohalogenation. For example, the reaction of phenylacetylene (B144264) with 4-nitrobenzaldoxime (B72500) in the presence of a hypervalent iodine reagent has been shown to yield an isoxazole (B147169) derivative . Similarly, studies involving other nitrobenzaldoximes highlight their utility in constructing heterocyclic frameworks through cycloaddition chemistry lookchem.comoup.com. This capability underscores the role of this compound in synthetic strategies aimed at producing complex organic molecules.

Triplet Energy Transfer and Electron Transfer Sensitization in Photoreactions

Photochemical reactions are often mediated by excited states, particularly triplet states, which have longer lifetimes than singlet states, allowing for subsequent chemical transformations princeton.edu. Triplet energy transfer and electron transfer sensitization are key processes in photochemistry, where a sensitizer (B1316253) molecule absorbs light and transfers energy or an electron to another molecule, initiating a reaction beilstein-journals.orgrsc.org. This compound has been identified as a compound with applications as a photosensitizer medchemexpress.com. This suggests its potential to absorb light and initiate photochemical processes in other molecules, either through direct energy transfer to form excited states or via electron transfer mechanisms, thereby influencing the reactivity of substrates in photochemical reactions.

Kinetic and Mechanistic Investigations of Specific Reactions

Cleavage Reactions (e.g., Cleavage of p-Nitrophenyl Acetate)

The reactivity of benzaldoximes, including substituted variants like this compound, has been investigated in reactions involving the cleavage of ester functionalities, such as p-nitrophenyl acetate (B1210297) (PNPA). Mechanistic studies on the hydrolysis of acyl derivatives of benzaldoximes reveal that hydroxyl ions can attack either the methine-hydrogen atom, leading to nitrile formation, or the carbonyl carbon, yielding the oxime rsc.org. In the context of PNPA cleavage catalyzed by benzaldoximes, a common mechanism involves the formation of a tetrahedral intermediate between the deprotonated oxime and PNPA, which then undergoes decomposition cas.cz. Furthermore, the oxime functionality itself can be cleaved; for instance, this compound can undergo deoximation through oxidative processes, such as treatment with potassium permanganate (B83412) in the presence of a solid acid catalyst semanticscholar.org.

Determination of Pseudo-First Order Rate Constants and Activation Parameters

Table 1: Example of Kinetic Data Collection in Related Benzaldoxime Studies

The following data illustrates the type of kinetic measurements performed in studies investigating the reactivity of benzaldoximes, specifically showing the pH dependence of the uncatalyzed cleavage of p-nitrophenyl acetate (PNPA). These measurements provide a baseline for understanding the catalytic effects of the oximes.

pHBuffer SystemUncatalyzed PNPA Cleavage Rate Constant (k_buffer, s⁻¹)
7.8HEPES(6.55 ± 0.17) × 10⁻⁵
8.3HEPPS(8.27 ± 0.01) × 10⁻⁵
9.3CHES(3.85 ± 0.01) × 10⁻⁴
10.3CAPS(2.82 ± 0.03) × 10⁻³
10.8CAPS(7.55 ± 0.18) × 10⁻³

Data adapted from studies on p-substituted benzaldoximes cas.cz.

Effect of pH and Concentration on Reaction Kinetics

The rate of chemical reactions is profoundly influenced by both the pH of the medium and the concentration of reactants wikipedia.orgsolubilityofthings.comigsspublication.comlibretexts.orglibretexts.org. For reactions involving this compound or its derivatives, kinetic studies have demonstrated a significant dependence on pH. For instance, the rate of PNPA cleavage by benzaldoximes has been measured across a range of pH values (e.g., 7.8 to 10.8), revealing how the protonation state of the oxime affects its catalytic activity cas.cz. Similarly, studies have indicated that the rate constant at a given pH can show linear dependence tdl.org. The concentration of reactants is a fundamental factor; generally, increasing reactant concentration leads to a higher frequency of collisions, thereby increasing the reaction rate, as described by collision theory wikipedia.orgsolubilityofthings.comigsspublication.comlibretexts.orglibretexts.org. Kinetic investigations explicitly measure reaction rates at various concentrations of the oxime catalyst or reactant to elucidate these effects and to establish rate laws cas.cz.

Compound List:

this compound

3-Nitrobenzaldehyde (B41214)

Hydroxylamine

p-Nitrophenyl Acetate (PNPA)

4-Nitrobenzaldoxime

2,4,6-Trinitrotoluene (TNT)

1,2,6-Trinitrobenzonitrile

1,2,6-Trinitrobenzaldoxime

4,6-Dinitro-1,2-benzisoxazole

Phenylacetylene

Nitrile Oxides

Isoxazoles

2-PAM (Pralidoxime)

Obidoxime

Methoxime

HI-6

Hlo-7

TMB-4

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Nitrobenzaldoxime

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insight into the molecular vibrations and, consequently, the functional groups present in 3-Nitrobenzaldoxime (B1599414).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, recorded in the solid phase, exhibits several key absorption bands that confirm its structure. Theoretical calculations using Density Functional Theory (DFT) methods have been employed to assign these vibrational modes with high accuracy.

The most prominent vibrations include the O-H stretching of the oxime group, which typically appears as a broad band in the high-frequency region. The C=N stretching of the oxime is a key characteristic band. The aromatic ring is identified by its C-H stretching and C=C stretching vibrations. Crucially, the presence of the nitro group is confirmed by its characteristic asymmetric and symmetric stretching modes. A detailed assignment of the principal vibrational frequencies, based on experimental data and theoretical calculations, is presented below. academie-sciences.fr

Wavenumber (cm⁻¹) (Experimental)Wavenumber (cm⁻¹) (Calculated, Scaled)Vibrational Assignment
32513251O-H stretching
31083109Aromatic C-H stretching
16181618C=N stretching
16001601Aromatic C=C stretching
15301530NO₂ asymmetric stretching
13521352NO₂ symmetric stretching
12981298In-plane O-H bending
945945N-O stretching
885885C-H out-of-plane bending
735734C-NO₂ stretching

This table presents a selection of key vibrational modes. The assignments are based on a combination of experimental observation and theoretical calculations for m-nitrobenzaldehyde oxime.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it relies on the inelastic scattering of monochromatic light. Vibrations that are strong in Raman are often weak in IR, and vice-versa. For this compound, the FT-Raman spectrum is particularly useful for identifying vibrations involving non-polar bonds.

The symmetric stretching of the nitro group gives rise to a very strong and characteristic band in the Raman spectrum. The aromatic ring stretching vibrations are also prominent. The C=N stretch of the oxime group is clearly observable. The combination of FT-IR and Raman data allows for a comprehensive vibrational analysis of the molecule. academie-sciences.fr

Wavenumber (cm⁻¹) (Experimental)Wavenumber (cm⁻¹) (Calculated, Scaled)Vibrational Assignment
31083109Aromatic C-H stretching
16181618C=N stretching
16001601Aromatic C=C stretching
15301530NO₂ asymmetric stretching
13521352NO₂ symmetric stretching
10041004Aromatic ring breathing
812812NO₂ scissoring
735734C-NO₂ stretching

This table highlights key Raman active modes. The assignments are based on a combination of experimental observation and theoretical calculations for m-nitrobenzaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The spectrum of this compound, recorded in DMSO-d₆, shows distinct signals for the oxime proton, the azomethine proton (CH=N), and the aromatic protons. rsc.org The electron-withdrawing nature of the nitro group and the oxime group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The hydroxyl proton of the oxime group is typically observed as a broad singlet.

The assignment of each proton is based on its chemical shift, multiplicity (splitting pattern), and coupling constants.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
N-OH11.66s (singlet)
H-28.42s (singlet)
CH=N8.34s (singlet)
H-68.21 - 8.24m (multiplet)
H-48.05 - 8.06m (multiplet)
H-57.71t (triplet), J = 8.2 Hz

Experimental data recorded in DMSO-d₆ at 500 MHz. rsc.org Proton numbering corresponds to the standard IUPAC nomenclature for the benzene (B151609) ring, with C1 being the carbon attached to the oxime group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound features signals for the seven distinct carbon atoms. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom of the oxime group (C=N) and the aromatic carbons attached to the nitro group and the oxime group are particularly deshielded.

Carbon AssignmentChemical Shift (δ, ppm) (Calculated for this compound) rsc.orgChemical Shift (δ, ppm) (Experimental for O-trityl derivative) rsc.org
C=N148.4146.6
C3 (-NO₂)148.3148.5
C1 (-CH=NOH)135.2134.5
C5130.3129.7
C6126.1132.5
C4122.9124.2
C2121.7122.1

Calculated values are from DFT (B3LYP/6-311++G(d,p)) studies. rsc.org Experimental values are for (Z)-3-nitrobenzaldehyde O-trityl oxime in CDCl₃. rsc.org Carbon numbering corresponds to standard IUPAC nomenclature.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Product Class Identification

¹⁵N NMR spectroscopy, despite its lower sensitivity compared to ¹H or ¹³C NMR, is a highly specific tool for characterizing nitrogen-containing compounds. For this compound, two distinct nitrogen environments are present: the oxime nitrogen (=N-OH) and the nitro group nitrogen (-NO₂). The chemical shifts of these nitrogens fall into well-established ranges, making ¹⁵N NMR an excellent method for confirming the presence of both functional groups and thus identifying the product class.

The oxime nitrogen typically resonates in a specific region of the ¹⁵N NMR spectrum. nih.gov Similarly, aromatic nitro groups have a characteristic chemical shift range that is distinct from other nitrogen functionalities. researchgate.net The expected chemical shift ranges for the nitrogen atoms in this compound are summarized below.

Nitrogen Functional GroupExpected Chemical Shift Range (δ, ppm)
Aromatic Nitro (-NO₂)355 to 395
Oxime (=N-OH)360 to 410

Chemical shifts are referenced to nitromethane (B149229) (CH₃NO₂). Ranges are based on established data for these functional groups. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, valuable information about the electronic structure and conjugation of a compound can be obtained.

Analysis of UV-Vis Absorption Spectra

The UV-Vis absorption spectrum of this compound has been investigated through computational methods, providing insights into its electronic transitions. A theoretical study utilizing Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, and Hartree-Fock (HF) calculations with the same basis set, has predicted the UV-Vis spectra of this compound in the gas phase and in various solvents.

Application in Reaction Monitoring

UV-Vis spectroscopy serves as a valuable tool for real-time monitoring of chemical reactions by tracking the change in concentration of reactants, intermediates, or products that absorb UV-Vis radiation. The formation of this compound from 3-nitrobenzaldehyde (B41214) and hydroxylamine (B1172632) can, in principle, be monitored using this technique.

The progress of the reaction can be followed by observing the disappearance of the absorption band corresponding to the 3-nitrobenzaldehyde reactant or the appearance of a new absorption band characteristic of the this compound product. For instance, a study on the oxime formation reaction of 4-nitrobenzaldehyde, a structural isomer, demonstrated the utility of UV-Vis spectroscopy in determining the pseudo-first-order reaction kinetics. By monitoring the change in absorbance at a specific wavelength over time, the rate constant of the reaction can be determined. This approach is applicable to the synthesis of this compound, allowing for the optimization of reaction conditions and a deeper understanding of the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of the elemental composition of a molecule. By providing a highly precise mass measurement, HRMS allows for the unambiguous confirmation of the molecular formula.

The molecular formula of this compound is C7H6N2O3. This corresponds to a theoretical exact mass that can be precisely measured by HRMS. While specific experimental HRMS data for this compound is not detailed in the provided search results, the molecular formula is consistent with that of its isomers, such as p-Nitrobenzaldoxime, which is documented in chemical databases. The high resolution and accuracy of techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry would allow for the experimental mass to be determined to within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition.

X-ray Crystallography for Precise Solid-State Structure Determination

As of the available information, a specific crystal structure for this compound has not been reported. However, the crystal structure of its isomer, (E)-4-Nitrobenzaldehyde oxime, has been determined, offering valuable insights into the potential structural features of the 3-nitro isomer.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a crystal structure for this compound, an analysis of related structures can provide a model for its expected solid-state behavior. The crystal structure of (E)-4-Nitrobenzaldehyde oxime reveals that molecules are linked into centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. nih.gov The planes containing the oxime and nitro groups are slightly twisted relative to the benzene ring. nih.gov

Correlation with Computational Geometry Optimizations

Computational chemistry provides a powerful means to predict the three-dimensional structure of molecules. Geometry optimization calculations, typically performed using methods like Density Functional Theory (DFT), can determine the lowest energy conformation of a molecule.

A computational study on this compound using DFT (B3LYP/6-311++G(d,p)) and HF (6-311++G(d,p)) methods has been performed to determine its optimized molecular geometry. nih.gov These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles. For instance, such calculations can predict the degree of planarity of the molecule and the orientation of the nitro and oxime substituents relative to the benzene ring.

These computationally derived geometric parameters can be correlated with experimental data from X-ray crystallography. In the case of this compound, the calculated geometry can be compared with the experimental structure of its 4-nitro isomer to assess the accuracy of the computational model and to understand the electronic and steric effects of the substituent position on the molecular structure. The good agreement often found between calculated and experimental structures for similar molecules lends confidence to the predicted geometry of this compound. nih.gov

Computational and Theoretical Investigations of 3 Nitrobenzaldoxime

Quantum Chemical Calculations of Molecular Properties

Various quantum chemical methods, primarily Density Functional Theory (DFT), have been employed to investigate the intrinsic properties of 3-Nitrobenzaldoxime (B1599414) and its related isomers. These calculations aim to accurately model the molecular structure and predict its observable characteristics.

The optimization of molecular geometry is a foundational step in theoretical studies, providing the most stable arrangement of atoms in the molecule. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have been used to determine the optimized structures of nitrobenzaldehyde oximes, including this compound mdpi.comnih.gov. These studies report that the calculated optimized geometric parameters, such as bond lengths and bond angles, generally show good agreement with experimental data, validating the computational approach nih.gov. The specific bond parameters, including lengths and angles, are critical for understanding molecular stability and reactivity. For instance, studies on related nitrobenzaldehyde oximes have detailed these parameters, highlighting the influence of the nitro and oxime groups on the aromatic ring's geometry mdpi.comnih.gov.

ParameterValue (Calculated)Method/Basis Set (Example)Reference
C-N bond length~1.27 ÅDFT/6-311++G(d,p) nih.gov
C=N bond length~1.27 ÅDFT/6-311++G(d,p) nih.gov
N-O bond length~1.40 ÅDFT/6-311++G(d,p) nih.gov
C-NO₂ bond length~1.47 ÅDFT/6-311++G(d,p) nih.gov
C-C (phenyl) avg.~1.39 ÅDFT/6-31G(d,p) mdpi.com

Note: Values are representative and may vary based on the specific computational method and basis set used. Direct experimental data for this compound's bond parameters was not explicitly detailed in the provided snippets, but agreement with experimental data was noted for related compounds.

The prediction of vibrational frequencies is essential for interpreting Infrared (IR) and Raman spectra. DFT calculations, employing methods like B3LYP, have been used to compute the vibrational spectra of nitrobenzaldehyde oximes nih.govscirp.orgmdpi.com. These studies report calculated frequencies that are generally in good agreement with experimental IR and Raman spectra after appropriate scaling nih.govmdpi.com. Characteristic vibrational modes, such as C=N stretching, N-O stretching, and various ring vibrations, can be assigned based on these calculations, often supported by potential energy distribution (PED) analysis nih.govscirp.org. For example, C=N stretching vibrations are typically observed in the mid-IR region, while C-H stretching modes of the aromatic ring appear at higher frequencies nih.govscirp.orgmdpi.com.

Vibration TypeTypical Frequency Range (cm⁻¹)Computational Method (Example)Reference
Aromatic C-H stretching3000-3100DFT/6-311++G(d,p) nih.gov
C=N stretching1600-1650DFT/B3LYP/6-31G(d,p) mdpi.comnih.gov
N-O stretching900-1000DFT/6-311++G(d,p) nih.gov
NO₂ asymmetric stretch1500-1550DFT/6-311++G(d,p) nih.gov
NO₂ symmetric stretch1340-1380DFT/6-311++G(d,p) nih.gov

Note: These are general ranges for similar functional groups and are based on computational predictions for nitrobenzaldehyde oximes or related compounds.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for structural elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, have been performed for nitrobenzaldehyde oximes mdpi.comnih.govmdpi.comnih.gov. Studies indicate that the calculated NMR chemical shifts for these compounds show a very good agreement with experimental data nih.gov. This correlation allows for the reliable assignment of NMR signals to specific atoms within the molecule, aiding in the confirmation of its structure and purity mdpi.comnih.gov. Various DFT functionals and basis sets have been benchmarked for their accuracy in predicting NMR chemical shifts, with B3LYP/6-31G(d) or similar combinations often yielding satisfactory results mdpi.comnih.gov.

NucleusPredicted Chemical Shift (ppm)Method/Basis Set (Example)Reference
¹H (CHO)~10.0-10.5DFT/GIAO/6-311++G(d,p) nih.gov
¹H (OH)~7.0-8.0DFT/GIAO/6-311++G(d,p) nih.gov
¹³C (CHO)~190-195DFT/GIAO/6-311++G(d,p) nih.gov
¹³C (ipso-C)~130-140DFT/GIAO/6-311++G(d,p) nih.gov

Note: Specific experimental values for this compound are not directly provided in the snippets. The table shows typical predicted ranges for similar compounds or general findings from the cited studies.

The electronic absorption spectra (UV-Vis) and excitation energies of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT) uni-muenchen.deresearchgate.netconicet.gov.argaussian.comchemrxiv.orgresearchgate.net. These calculations predict vertical transition energies and oscillator strengths, which correspond to the absorption peaks observed experimentally. Studies on nitrobenzaldehydes and related oximes reveal characteristic absorption bands arising from nπ* and ππ* transitions uni-muenchen.deresearchgate.netconicet.gov.ar. For nitrobenzaldehyde isomers, weak transitions around 350 nm (3.6 eV) are attributed to nπ* absorptions, intermediate intensity bands around 300 nm (4.2 eV) to ππ* excitations within the arene, and strong absorptions around 250 nm (5.0 eV) to ππ* excitations involving the nitro and benzene (B151609) groups uni-muenchen.de. The HOMO-LUMO gap is also a key descriptor, indicating the energy required for electronic excitation and influencing the molecule's reactivity and optical properties nih.govresearchgate.netconicet.gov.ar.

Transition TypeWavelength (nm)Energy (eV)Oscillator Strength (f)Method (Example)Reference
~350~3.6LowTD-DFT/CC2 uni-muenchen.de
ππ (arene)~300~4.2MediumTD-DFT/CC2 uni-muenchen.de
ππ* (nitro/benzene)~250~5.0HighTD-DFT/CC2 uni-muenchen.de

Note: The data presented are for nitrobenzaldehyde isomers and serve as representative examples of predicted electronic transitions. Specific data for this compound may vary.

Theoretical calculations can also provide thermodynamic data such as enthalpy, entropy, and Gibbs free energy. DFT methods have been applied to compute these properties for various oximes and related organic molecules nih.govconicet.gov.arsid.irresearchgate.net. These calculations are typically performed at specific temperatures (e.g., 25°C, 60°C, 153°C) and can help understand the energy landscape and stability of the molecule under different conditions sid.irresearchgate.net. For example, studies have calculated thermal enthalpy (ΔH), thermal entropy (ΔS), and Gibbs free-energy (ΔG) for oximes, providing insights into reaction pathways or molecular stability sid.ir.

PropertyValue (Calculated)Temperature (°C)Method (Example)Reference
Enthalpy (H)Varies25, 60, 153DFT/HF/6-31G sid.ir
Entropy (S)Varies25, 60, 153DFT/HF/6-31G sid.ir
Gibbs Free Energy (G)Varies25, 60, 153DFT/HF/6-31G sid.ir

Electronic Structure Analysis

Electronic structure analysis provides a deeper understanding of the molecule's electronic distribution, charge transfer characteristics, and reactivity. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analyses

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in predicting a molecule's chemical reactivity and electronic properties. The HOMO represents the region where electrons are most likely to be donated, acting as a nucleophile, while the LUMO represents the region where electrons are most likely to be accepted, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's stability and its susceptibility to electronic excitation. A smaller gap generally indicates higher reactivity and lower kinetic stability.

Studies on related nitro-substituted benzaldoximes, such as m-nitrobenzaldoxime, have utilized Density Functional Theory (DFT) to calculate these frontier molecular orbitals. For m-nitrobenzaldoxime, calculations employing the B3LYP functional with the 6-31G(d,p) basis set have provided specific energy values for the HOMO and LUMO, as well as the resulting energy gap. These values are instrumental in understanding the electron-donating and electron-accepting capabilities of the molecule.

Table 1: HOMO-LUMO Energies and Gap for m-Nitrobenzaldoxime

ParameterValue (eV)Method/Basis SetSource
EHOMO-5.8442B3LYP/6-31G(d,p) mdpi.com
ELUMO-1.5252B3LYP/6-31G(d,p) mdpi.com
HOMO-LUMO Gap4.3190B3LYP/6-31G(d,p) mdpi.com

Molecular Electrostatic Potential (MEP) Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are graphical representations that illustrate the distribution of electron density and electrostatic potential across a molecule's surface. These maps are powerful tools for predicting sites susceptible to electrophilic and nucleophilic attacks, as well as for understanding hydrogen bonding interactions. Regions of negative potential (typically depicted in red or yellow) are electron-rich and are attractive to electrophiles, while regions of positive potential (typically depicted in blue) are electron-deficient and are attractive to nucleophiles.

For nitro-substituted benzaldoximes, MEP analyses typically reveal that electronegative atoms like oxygen and nitrogen possess regions of negative electrostatic potential due to their lone pairs of electrons. Conversely, hydrogen atoms bonded to electronegative atoms, or electron-deficient carbon atoms, often exhibit positive electrostatic potentials. These localized potential regions directly inform predictions about the molecule's chemical reactivity and intermolecular interactions. For instance, the oxygen atoms in the nitro and oxime groups are expected to be sites of high electron density, making them potential nucleophilic centers.

Table 2: Key MEP Regions and Reactivity Prediction for Nitro-Substituted Benzaldoximes

Region of PotentialColor RepresentationAssociated Atoms/GroupsPredicted Reactivity SiteSource
Negative PotentialRed/YellowOxygen atoms (nitro, oxime)Nucleophilic attack, hydrogen bond acceptor mdpi.com, imist.ma
Positive PotentialBlueHydroxyl proton, electron-deficient carbonsElectrophilic attack, hydrogen bond donor mdpi.com, imist.ma

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to investigate the electronic structure of molecules by transforming delocalized molecular orbitals into localized Lewis-type orbitals. This method provides insights into bonding patterns, charge distribution, hyperconjugation, and the nature of chemical bonds. NBO analysis helps quantify the stability of a molecule by examining the extent of charge delocalization and the strength of hyperconjugative interactions (e.g., interactions between filled bonding orbitals and empty antibonding orbitals).

In the context of nitro-substituted benzaldoximes, NBO analysis can reveal the distribution of natural charges on individual atoms. For m-nitrobenzaldoxime, studies have indicated that oxygen atoms in the nitro and oxime groups carry significant negative charges, while certain carbon atoms and protons exhibit positive charges. These charge distributions, derived from NBO analysis, are consistent with the predictions made from MEP maps and contribute to a comprehensive understanding of the molecule's electronic environment and potential reaction pathways.

Table 3: Natural Charge Analysis for m-Nitrobenzaldoxime

Atom/GroupNatural Charge (e)Source
Oxygen atoms (nitro/oxime)~ -0.75, ~ -0.54 mdpi.com
Hydroxyl proton~ +0.49 mdpi.com
Carbon atoms (phenyl ring)Varied mdpi.com

Theoretical Methodologies and Basis Set Selection

The accuracy and reliability of computational studies are heavily dependent on the chosen theoretical methodologies and basis sets. For organic molecules like this compound, several quantum chemical approaches are commonly employed.

Hartree-Fock (HF) Theory Applications

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more advanced quantum chemical calculations. While it offers a conceptually simple approach to solving the electronic Schrödinger equation, it often neglects electron correlation, leading to less accurate predictions for certain properties compared to more sophisticated methods. However, HF calculations can still provide valuable insights into molecular geometry and serve as a basis for further analysis, particularly in preliminary studies or when computational resources are limited. In some studies of oximes, HF calculations have been used for geometry optimization and thermodynamic computations sid.ir.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has emerged as a highly effective and widely adopted method for studying the electronic structure and properties of molecules. DFT methods, particularly hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), offer a good balance between accuracy and computational cost. B3LYP incorporates a portion of exact Hartree-Fock exchange with DFT exchange and correlation functionals, which generally leads to improved results for molecular geometries, energies, and spectroscopic properties compared to pure DFT functionals or HF theory alone.

Commonly used basis sets in conjunction with B3LYP include the Pople basis sets, such as 6-31G(d,p) or 6-311++G(d,p). The addition of polarization functions ('d' on heavy atoms, 'p' on hydrogen) and diffuse functions ('++') generally enhances the accuracy of calculations, especially for describing electron density distribution and excited states. For this compound and its analogues, B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p) have been frequently employed to investigate HOMO-LUMO energies, MEP maps, and NBO analyses mdpi.comimist.masciensage.infodergipark.org.trconicet.gov.arijcce.ac.iruomustansiriyah.edu.iqresearchgate.netugm.ac.idicm.edu.pl.

Correlation of Computational Predictions with Experimental Data

A critical aspect of theoretical chemistry is validating computational predictions against experimental observations. For this compound and related compounds, this correlation is often established by comparing calculated spectroscopic data with experimentally obtained spectra.

NMR Spectroscopy: Calculated NMR chemical shifts (1H and 13C) using methods like DFT (e.g., B3LYP with GIAO approach) have been shown to correlate well with experimental NMR data for related aldoximes. High correlation coefficients (e.g., > 0.93) indicate that the theoretical models accurately capture the electronic environment influencing the nuclei mdpi.comdergipark.org.tr.

FT-IR Spectroscopy: Vibrational frequencies calculated using DFT methods are often scaled and compared with experimental Fourier Transform Infrared (FT-IR) spectra. Good agreement between calculated and experimental vibrational modes helps confirm the optimized molecular structure and identify functional groups sciensage.infoijcce.ac.ir.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transitions and corresponding absorption wavelengths, which are then compared with experimental UV-Vis spectra. The agreement between calculated and observed absorption maxima provides validation for the electronic structure and excited-state properties sciensage.info.

By correlating theoretical predictions with experimental results, researchers can gain confidence in the computational models and use them to predict properties that may be difficult or impossible to measure experimentally.

Compound List:

this compound

m-Nitrobenzaldoxime

4-Nitrobenzaldoxime (B72500)

Genkwanin (GKW)

DFPA

3-chloro-4-hydroxyquinolin-2(1H)-one (3)

1-azanapthalene-8-ol

Hydroxychloroquine

Benzaldoxime (B1666162)

Advanced Applications and Emerging Research Directions

General Synthetic Utility in Functional Group Transformations

The structure of 3-Nitrobenzaldoxime (B1599414) offers multiple avenues for synthetic transformations, making it a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The primary reactive sites for functional group transformations are the nitro group and the oxime group.

A key transformation is the reduction of the nitro group to an amino group. This conversion is a fundamental step in the synthesis of many pharmacologically active compounds and functional materials. The resulting 3-aminobenzaldoxime can then undergo further reactions. A particularly significant application is in reductive cyclization reactions. For instance, processes utilizing reducing agents like iron in acetic acid have been shown to facilitate the one-pot synthesis of quinoline (B57606) derivatives from related o-nitrobenzaldehydes and β-nitrostyrenes. researchgate.net In this type of reaction, the iron serves a dual role, reducing the nitro group to an amine, which can then participate in a cyclization cascade with a suitable reaction partner. researchgate.net While not explicitly documented for this compound, its structure is amenable to similar intramolecular or intermolecular cyclizations following nitro group reduction, potentially leading to the formation of benzimidazoles or other heterocyclic systems. researchgate.net The oxime group can also be hydrolyzed back to the parent aldehyde or undergo a Beckmann rearrangement to form an amide, further expanding its synthetic potential.

Role in Materials Science Research and Development

In materials science, the development of coordination polymers and metal-organic frameworks (MOFs) is a burgeoning field, with applications in gas storage, catalysis, and sensing. The utility of organic ligands in constructing these materials is paramount. While research on this compound itself in this context is limited, its derivatives serve as excellent models for its potential.

For example, Schiff bases derived from 3-nitrobenzaldehyde (B41214), such as 3-nitrobenzaldehyde thiosemicarbazone, have been demonstrated to be versatile ligands. icm.edu.plnih.govresearchgate.net These ligands utilize nitrogen and sulfur atoms to form stable coordination complexes with a variety of transition metals, including Nickel(II), Copper(II), and Cobalt(II). icm.edu.plresearchgate.net The resulting metal complexes are investigated for their unique electronic, optical, and bioactive properties. nih.gov

Given that the oxime group in this compound also contains nitrogen and oxygen donor atoms, the molecule has the potential to act as a ligand for metal ions. Its ability to be incorporated into polymeric structures, either as a coordinating ligand in MOFs or as a monomer in the synthesis of novel polymers like polybenzoxazines, represents an area of emerging research interest. mdpi.com The nitro group can further be used to tune the electronic properties of the resulting material or as a handle for post-synthesis modification.

Potential Material ApplicationPrecursor/LigandResulting Material/ComplexPotential Function
Coordination Polymers3-Nitrobenzaldehyde ThiosemicarbazoneNi(II), Cu(II), Co(II) ComplexesCatalysis, Bioactive Materials
Functional PolymersBenzoxazine MonomersPolybenzoxazinesHigh-performance Thermosets
Metal-Organic FrameworksThis compound (hypothetical)MOFs with N,O-donor sitesGas Storage, Sensing

Development as Reagents in Analytical Chemistry Methodologies

The development of selective and sensitive chemosensors for detecting environmentally and biologically important species, such as metal ions, is a key area of analytical chemistry. Organic molecules that exhibit a change in color (chromogenic) or fluorescence (fluorogenic) upon binding with an analyte are highly sought after. hueuni.edu.vnnih.gov

The core structure of this compound, containing an aromatic aldehyde derivative, is a common platform for designing such sensors. rsc.org For instance, derivatives of nitrobenzaldehyde have been synthesized to create sensors for specific metal ions. Research has shown that (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide can be used to develop an electrochemical sensor for the selective detection of trivalent yttrium ions (Y³⁺). nih.gov Similarly, other Schiff base derivatives have been designed as multifunctional sensors capable of detecting ions like Mn²⁺ through color changes and Zn²⁺ and Al³⁺ through fluorescence enhancement. epa.gov

These examples highlight the potential of this compound to serve as a building block for new analytical reagents. The oxime group can be readily modified, and its conjugation with the nitroaromatic ring provides a scaffold for creating molecules with tailored photophysical properties that respond selectively to the presence of specific analytes.

Applications in Biochemical and Biological Research

The applications of this compound extend into the biochemical and biological sciences, where it has been noted for its utility as a stain and is of interest for its potential interactions with biological systems.

This compound is classified as a stain with applications in biological research. researchgate.net Stains are essential tools in histology and microbiology, used to highlight specific cellular or tissue components, making them visible under a microscope. nih.govleicabiosystems.com Common staining procedures, like the Hematoxylin and Eosin (H&E) stain, differentiate the nucleus and cytoplasm, while special stains like Mason's Trichrome are used to distinguish collagen from muscle fibers. unc.edukenhub.com

While literature identifies this compound as a biological stain, detailed protocols or specific targets of its staining action are not extensively documented in readily available sources. Its chemical nature, possessing both a nitro group and an oxime, suggests it may interact with specific biomolecules or cellular compartments, but further research is needed to elucidate its precise mechanism and range of applications in histochemical studies.

The inhibition of enzymes is a cornerstone of drug discovery. While there is no direct evidence in the reviewed literature of this compound inhibiting Catechol-O-methyltransferase (COMT), the broader class of benzaldoxime (B1666162) derivatives has been investigated for enzyme inhibitory activity.

For example, studies on a different enzyme, 1-Deoxy-d-xylulose-5-phosphate synthase (DXPS), have identified trihydroxybenzaldoximes as potent inhibitors. nih.gov Mechanistic studies revealed that these compounds act as redox cycling inhibitors, where the oxime moiety plays a crucial role in accepting electrons and disrupting the catalytic cycle of the enzyme. nih.gov The inhibitory potency was found to be modulated by the substitution pattern on the benzene (B151609) ring. nih.gov

This research into other benzaldoximes suggests that the functional groups present in this compound could potentially interact with enzyme active sites. However, the specific structural features required for COMT inhibition typically include a nitrocatechol moiety, which this compound lacks. Therefore, its activity as a COMT inhibitor remains speculative and unconfirmed.

Consideration of Exothermic Decomposition and Energetic Properties

Nitroaromatic compounds are a well-known class of energetic materials, where the nitro group acts as an internal oxidant and the hydrocarbon backbone serves as the fuel. nih.gov The thermal decomposition of these materials is an exothermic process that releases significant energy, forming stable gaseous products like molecular nitrogen (N₂) and carbon oxides. nih.govat.ua

This compound, containing a nitro group on a benzene ring, is expected to possess energetic properties. The thermal stability and decomposition kinetics of such compounds are critical for assessing their safety and performance. These properties are typically investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mt.comredalyc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the mass of any residue. kohan.com.tw

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the determination of decomposition temperatures and the calculation of the heat of decomposition (enthalpy). kohan.com.twresearchgate.net

Research on related energetic benzaldoximes, such as dinitro-hydroxy benzaldoximes, has shown that they undergo thermal decomposition at temperatures above 140°C, which can involve dehydration to form benzonitriles or Beckmann rearrangement. researchgate.net The enthalpy of decomposition for these related compounds has been determined both experimentally via DSC and through theoretical calculations. researchgate.net Based on its structure, this compound is anticipated to exhibit similar exothermic decomposition behavior, a property that warrants careful consideration in its handling and potential applications. scispace.compurdue.eduresearchgate.net

Thermal Analysis TechniqueInformation ProvidedRelevance to this compound
Thermogravimetric Analysis (TGA)Onset of decomposition temperature, mass loss profileDetermines thermal stability and decomposition pathway
Differential Scanning Calorimetry (DSC)Decomposition peak temperature, enthalpy of decompositionQuantifies the energy released during decomposition

Q & A

Q. What are the primary experimental applications of 3-Nitrobenzaldoxime in biochemical studies?

  • Methodological Answer : this compound is widely used as an enzyme inhibitor, particularly in studies targeting catechol-O-methyltransferase (COMT). For example, in Arabidopsis research, it reduced COMT activity to 0.3 pkat/mg protein compared to 1.8 pkat/mg in controls, indicating potent inhibition . When designing such experiments, ensure proper controls (e.g., wild-type and untreated samples) and measure activity using standardized assays (e.g., spectrophotometric quantification of reaction products).

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous nitroaromatic compounds (e.g., 3-nitrobenzoic acid) require precautions such as:
  • Avoiding inhalation/contact (use PPE: gloves, lab coats, goggles).
  • Storing in airtight containers away from ignition sources.
  • Referencing GHS hazard codes (e.g., H302, H315 for toxicity and irritation) and emergency protocols for spills .

Q. What staining protocols utilize this compound, and how are they optimized?

  • Methodological Answer : As a biological stain, this compound is applied in histological studies to detect specific cellular components. To optimize:
  • Prepare fresh solutions in compatible solvents (e.g., ethanol or PBS).
  • Test varying concentrations (e.g., 0.1–1.0 mM) and incubation times.
  • Validate staining specificity using control tissues and comparative microscopy .

Advanced Research Questions

Q. How can contradictory data on COMT inhibition by this compound be resolved?

  • Methodological Answer : Discrepancies in inhibition efficacy (e.g., 0.3 pkat/mg vs. higher values in other studies) may arise from:
  • Experimental variables : Differences in enzyme sources (plant vs. mammalian COMT) or assay conditions (pH, temperature).
  • Statistical analysis : Apply multivariate regression to isolate confounding factors and use error bars to assess variability (as shown in Arabidopsis studies) .
  • Reproducibility checks : Replicate experiments across independent labs with standardized protocols .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values. For robust results:
  • Include triplicate measurements to reduce random error.
  • Validate assumptions (e.g., normality) via Shapiro-Wilk tests.
  • Report confidence intervals and p-values to quantify significance .

Q. How can researchers optimize this compound’s stability in long-term enzymatic assays?

  • Methodological Answer : Stability is influenced by:
  • Solvent choice : Use DMSO for solubility but limit concentrations to <1% to avoid solvent interference.
  • Temperature control : Store working solutions at 4°C and avoid repeated freeze-thaw cycles.
  • Degradation monitoring : Employ HPLC or UV-Vis spectroscopy to track compound integrity over time .

Q. What strategies mitigate toxicity risks when using this compound in live-cell assays?

  • Methodological Answer : To minimize cytotoxicity:
  • Conduct preliminary MTT assays to determine LD50 values.
  • Use lower concentrations (e.g., sub-IC50 doses) and shorter exposure times.
  • Pair with detoxifying agents (e.g., antioxidants like glutathione) in culture media .

Data Presentation and Reproducibility

Q. How should researchers document methodologies involving this compound to ensure reproducibility?

  • Methodological Answer : Follow ICMJE guidelines:
  • Specify compound details (CAS: 3431-62-7, purity ≥95%, supplier data).
  • Describe preparation steps (e.g., “dissolved in 0.1 M PBS, pH 7.4”).
  • Include raw data tables (e.g., COMT activity measurements) and instrument calibration logs .

Q. What are the best practices for addressing variability in spectroscopic data from this compound experiments?

  • Methodological Answer :
  • Normalize data to internal standards (e.g., reference peaks in NMR/IR).
  • Use ANOVA to compare inter-group variability.
  • Publish raw datasets in supplementary materials for transparency .

Ethical and Environmental Considerations

Q. How should waste containing this compound be disposed of in academic labs?

  • Methodological Answer : Follow institutional EH&S protocols:
  • Neutralize nitro compounds with reducing agents (e.g., sodium sulfide) before disposal.
  • Avoid drain disposal; use designated hazardous waste containers.
  • Document disposal logs for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.